Aripiprazole N4-Oxide

Description

Contextualization of Aripiprazole (B633) N4-Oxide within Aripiprazole Research

Aripiprazole is classified as an atypical antipsychotic agent. nih.govchemicalbook.com In the course of its scientific investigation and pharmaceutical development, a variety of related chemical entities are studied, including its metabolites. Aripiprazole N4-Oxide is one such compound, identified as a metabolite resulting from the biotransformation of aripiprazole. researchgate.netglpbio.comcaymanchem.com It is also recognized as a potential impurity in commercial preparations of the parent drug. glpbio.comcaymanchem.com

Significance of this compound in Pharmaceutical Science and Drug Metabolism Studies

The study of this compound holds considerable significance in both pharmaceutical science and drug metabolism research. As a known impurity, its detection and characterization are critical for the quality control of aripiprazole in both its bulk drug substance and final pharmaceutical formulations. caymanchem.comsynzeal.comajrconline.org Regulatory guidelines often necessitate the identification and quantification of such impurities to ensure the purity and consistency of the final medicinal product. synzeal.com

In the field of drug metabolism, this compound is an important piece in mapping the complete metabolic fate of aripiprazole. researchgate.netpharmgkb.org Investigations have identified that its formation is mediated by cytochrome P450 (CYP) enzymes, specifically the CYP3A4 and CYP2D6 isoforms. glpbio.comcaymanchem.com Understanding the role of these specific enzymes is fundamental for predicting and evaluating potential drug-drug interactions and explaining inter-individual variability in drug response, which can be influenced by genetic polymorphisms in CYP enzymes. frontiersin.org

Furthermore, this compound serves as a critical analytical tool. It is synthesized and used as a certified reference material for the development, validation, and implementation of analytical methods, such as high-performance liquid chromatography (HPLC). caymanchem.comsynzeal.comajrconline.org These reference standards enable the precise and accurate quantification of this compound as an impurity, ensuring that pharmaceutical products meet stringent quality specifications. synzeal.comajrconline.org

Data Tables

Table 1: Chemical Identification of this compound

| Identifier | Data | Source(s) |

|---|---|---|

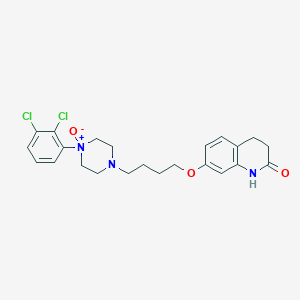

| Chemical Name | 7-[4-[4-(2,3-Dichlorophenyl)-4-oxido-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone | synzeal.comalentris.org |

| Synonyms | Aripiprazole N-oxide Isomer, this compound | synzeal.comalentris.org |

| CAS Number | 573691-11-9 | alentris.org |

| Molecular Formula | C₂₃H₂₇Cl₂N₃O₃ | alentris.org |

| Molecular Weight | 464.4 g/mol | alentris.org |

Table 2: Overview of Major Aripiprazole Metabolic Pathways

| Metabolic Pathway | Key Enzymes Involved | Resulting Metabolite(s) | Source(s) |

|---|---|---|---|

| Dehydrogenation | CYP3A4, CYP2D6 | Dehydro-aripiprazole (active) | drugbank.comfda.govpharmgkb.orgfrontiersin.org |

| Hydroxylation | CYP3A4, CYP2D6 | Hydroxy aripiprazole metabolites | researchgate.netdrugbank.compharmgkb.orgfrontiersin.org |

| N-Dealkylation | CYP3A4 | N-dealkylated metabolites | researchgate.netdrugbank.compharmgkb.orgfrontiersin.org |

| N-Oxidation | CYP3A4, CYP2D6 | Aripiprazole N1-Oxide, this compound | researchgate.netglpbio.comcaymanchem.com |

Structure

3D Structure

Properties

IUPAC Name |

7-[4-[4-(2,3-dichlorophenyl)-4-oxidopiperazin-4-ium-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27Cl2N3O3/c24-19-4-3-5-21(23(19)25)28(30)13-11-27(12-14-28)10-1-2-15-31-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDTVYHFBHZGERN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CC[N+](CC3)(C4=C(C(=CC=C4)Cl)Cl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436567 | |

| Record name | Aripiprazole N4-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573691-11-9 | |

| Record name | 7-[4-[4-(2,3-Dichlorophenyl)-4-oxido-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=573691-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aripiprazole N4-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Formation Pathways and Mechanisms of Aripiprazole N4 Oxide

Metabolic Formation of Aripiprazole (B633) N4-Oxide in Preclinical Models

In preclinical settings, the formation of Aripiprazole N4-Oxide is a result of the metabolic machinery of the body acting upon the parent drug, aripiprazole. This biotransformation is a key aspect of how the drug is processed and eliminated.

Role of Cytochrome P450 (CYP) Isoforms in N-Oxidation (e.g., CYP2D6, CYP3A4)

The metabolism of aripiprazole is significantly influenced by the cytochrome P450 (CYP) enzyme system, a critical group of enzymes responsible for the breakdown of many drugs. tandfonline.comnih.gov Specifically, the isoforms CYP2D6 and CYP3A4 are the primary enzymes involved in the metabolism of aripiprazole. tandfonline.comnih.govdrugbank.comfda.govcambridge.org These enzymes catalyze several biotransformation reactions, including dehydrogenation, hydroxylation, and N-dealkylation. drugbank.comfda.govakjournals.compharmgkb.org

While dehydrogenation and hydroxylation are key pathways, N-oxidation, leading to the formation of this compound, has also been identified as a metabolic route. medchemexpress.comszabo-scandic.comcaymanchem.com Studies have indicated that CYP3A4 and CYP2D6 are responsible for the formation of Aripiprazole N-oxide from aripiprazole. medchemexpress.comszabo-scandic.comcaymanchem.com The involvement of these specific CYP isoforms highlights the genetic variability in patient populations that can affect the metabolic profile of aripiprazole, as polymorphisms in CYP2D6 and CYP3A4 genes can alter enzyme activity. tandfonline.comnih.gov

| Enzyme Family | Specific Isoforms | Metabolic Pathways Catalyzed | Resulting Metabolites/Products |

| Cytochrome P450 (CYP) | CYP2D6 | Dehydrogenation, Hydroxylation, N-Oxidation | Dehydro-aripiprazole, Hydroxylated metabolites, Aripiprazole N-oxide |

| CYP3A4 | Dehydrogenation, Hydroxylation, N-dealkylation, N-Oxidation | Dehydro-aripiprazole, Hydroxylated metabolites, N-dealkylated metabolites, Aripiprazole N-oxide | |

| Flavin-containing monooxygenase (FMO) | FMO3 | N-Oxidation (of other antipsychotics like olanzapine) | Olanzapine N-oxide |

Enzymatic Reaction Pathways Leading to N-Oxide Formation

The enzymatic formation of this compound involves the direct oxidation of one of the nitrogen atoms in the piperazine (B1678402) ring of the aripiprazole molecule. This reaction is catalyzed by the aforementioned CYP enzymes, which utilize molecular oxygen and NADPH to introduce an oxygen atom onto the nitrogen, forming the N-oxide. This process is a common metabolic pathway for many drugs containing tertiary amine functionalities.

Oxidative Degradation Pathways Leading to this compound

Beyond metabolic processes, this compound can also be formed as a degradation product of aripiprazole when subjected to oxidative stress. This is particularly relevant in the context of pharmaceutical stability and formulation.

Identification of this compound as an Oxidative Degradation Product

Forced degradation studies, which are essential in pharmaceutical development to understand a drug's stability, have consistently identified this compound as a significant degradation product under oxidative conditions. ceon.rsresearchgate.netceon.rs These studies typically expose the drug substance or product to various stressors, including oxidizing agents, to predict its degradation pathways. ceon.rsresearchgate.netlew.ro The formation of this compound (also referred to as impurity E or Impurity IX in some literature) has been confirmed through these stress tests. akjournals.comceon.rsresearchgate.net

Mechanisms of Oxidation under Stress Conditions

Under stress conditions, particularly in the presence of oxidizing agents, the piperazine nitrogen of aripiprazole is susceptible to oxidation. This non-enzymatic oxidation leads to the formation of this compound. Studies have shown that aripiprazole is stable under various other stress conditions like acid, base, thermal, and photolytic degradation, but is susceptible to oxidation. eurjchem.comresearchgate.netresearchgate.net Research on the effects of oxidative stress on liver cells treated with aripiprazole has shown an increase in the activity of antioxidant enzymes, suggesting the drug itself can induce a protective response against oxidative conditions. nih.govnih.govmdpi.com However, direct oxidation of the molecule can still occur under strong oxidizing environments. ceon.rsceon.rs

| Stress Condition | Stability of Aripiprazole | Major Degradation Product |

| Acid Hydrolysis | Stable | - |

| Base Hydrolysis | Stable | - |

| Thermal Degradation | Generally Stable (some degradation reported) | - |

| Photolytic Degradation | Stable | - |

| Oxidative Degradation (e.g., with H₂O₂) | Unstable | This compound |

Influence of Oxidizing Agents on N-Oxide Generation

The generation of this compound is directly influenced by the presence and strength of oxidizing agents. In laboratory settings, hydrogen peroxide (H₂O₂) is a commonly used oxidizing agent to simulate oxidative stress and has been shown to effectively convert aripiprazole to its N-oxide form. ceon.rsceon.rslew.ro The concentration of the oxidizing agent and the duration of exposure are key factors that determine the extent of N-oxide formation. These findings are crucial for establishing appropriate storage and handling conditions for aripiprazole-containing pharmaceutical products to minimize the formation of this impurity.

Synthetic Routes and Chemical Transformations to this compound

The formation of this compound can be achieved through deliberate laboratory synthesis for research and analytical purposes, or it can occur as an unintended byproduct during the synthesis of the parent drug, aripiprazole.

Laboratory Synthesis Methods for Aripiprazole N-Oxides and Related Compounds

The controlled synthesis of aripiprazole N-oxides, including this compound, is essential for producing reference standards for analytical testing and for studying their pharmacological properties. Research by Satyanarayana et al. in 2005 detailed a process for the preparation of various aripiprazole N-oxides. researchgate.net This work provides a foundation for the laboratory-scale synthesis of these compounds.

The synthesis of this compound, along with Aripiprazole N1-Oxide and Aripiprazole-1,4-di-N-oxide, has been successfully developed. researchgate.net These synthetic methods allow for the specific placement of the N-oxide group on the piperazine ring of the aripiprazole molecule. While the full experimental details from the seminal paper by Satyanarayana and his team are proprietary, the work established a novel and straightforward process for creating these specific N-oxide derivatives. researchgate.net The characterization of these synthesized compounds is crucial and is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm their molecular structure. tsijournals.com

The synthesis of related compounds, such as the N,N-dioxide of aripiprazole, has also been reported, which involves the oxidation of aripiprazole. medchemexpress.com These laboratory methods are critical for generating pure samples of these compounds for use as analytical standards in impurity profiling of bulk aripiprazole. caymanchem.com

Chemical Oxidation Procedures for Controlled N-Oxide Synthesis

The formation of N-oxides from tertiary amines is a well-established chemical transformation, and various oxidizing agents can be employed for the controlled synthesis of this compound. The choice of oxidant and reaction conditions is critical to achieve high yields and selectivity.

Commonly used oxidizing agents for the synthesis of N-oxides include:

Peroxy acids: a-Chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for the oxidation of tertiary amines to their corresponding N-oxides.

Hydrogen peroxide: In some cases, hydrogen peroxide can be used, often in the presence of a catalyst, to effect the N-oxidation.

Other oxidizing agents: The literature also describes the use of other agents for N-oxidation, and the selection depends on the specific substrate and desired outcome.

A forced degradation study of aripiprazole demonstrated that under oxidative stress, the N-oxide of aripiprazole is formed. ceon.rs This indicates that direct oxidation of aripiprazole is a viable route to obtaining the N-oxide. The study confirmed the identity of the degradation product as the N-oxide, which is also recognized as Impurity E in the European Pharmacopoeia. ceon.rs

The controlled synthesis of this compound would involve the careful selection of an oxidizing agent and reaction conditions to favor the oxidation of the N4 nitrogen atom of the piperazine ring over the N1 nitrogen. This selectivity can be influenced by steric and electronic factors within the aripiprazole molecule.

Table 1: Common Oxidizing Agents for N-Oxide Synthesis

| Oxidizing Agent | Abbreviation | Typical Reaction Conditions |

|---|---|---|

| meta-Chloroperoxybenzoic acid | m-CPBA | Inert solvent (e.g., dichloromethane), room temperature |

| Hydrogen peroxide | H₂O₂ | Often with a catalyst, aqueous or alcoholic solvent |

| Caro's acid | H₂SO₅ | Prepared in situ from H₂O₂ and sulfuric acid |

| Sodium tungstate | Na₂WO₄ | With hydrogen peroxide, as a catalyst |

Mechanistic Insights into N-Oxide Formation during Aripiprazole Synthesis

The formation of this compound as an impurity during the synthesis of aripiprazole is a concern for pharmaceutical manufacturers. This unintended formation is typically the result of oxidative processes occurring during the synthesis or storage of the drug substance.

The primary mechanism for the formation of N-oxide impurities is the oxidation of the tertiary amine functionality in the piperazine ring of the aripiprazole molecule. This can be triggered by the presence of residual oxidizing agents, peroxides in excipients, or exposure to atmospheric oxygen, particularly under conditions of heat or light. google.com

A patent for a stable pharmaceutical composition of aripiprazole highlights that peroxides can increase the oxidation of aripiprazole, leading to the formation of the N-oxide impurity. google.com This suggests that the mechanism involves the reaction of the nucleophilic nitrogen atom of the piperazine ring with an electrophilic oxygen species, such as a peroxide. The presence of low levels of peroxides in excipients like crospovidone has been identified as a potential cause for the formation of this impurity during the shelf-life of the product. google.com

Forced degradation studies have shown that aripiprazole is susceptible to degradation under oxidative conditions, with the N-oxide being a confirmed degradation product. ceon.rs This underscores the importance of controlling oxidative conditions throughout the manufacturing process and storage of aripiprazole to minimize the formation of this compound.

The mechanism of N-oxide formation from a tertiary amine by a peroxy acid, such as m-CPBA, involves a concerted reaction where the oxygen atom is transferred from the peroxy acid to the nitrogen atom. The lone pair of electrons on the nitrogen attacks the electrophilic oxygen of the peroxy acid, leading to the formation of the N-O bond and the release of the corresponding carboxylic acid.

Chemical Stability and Degradation of Aripiprazole N4 Oxide

Intrinsic Stability Profiling of Isolated Aripiprazole (B633) N4-Oxide

The intrinsic stability of Aripiprazole N4-Oxide is determined by the chemical nature of the N-oxide functional group within its molecular structure. N-oxides are characteristically polar and zwitterionic, which influences their solubility and reactivity. rsc.org Aromatic N-oxides, such as the one in the this compound structure, tend to be more stable than their aliphatic counterparts due to resonance stabilization. nih.gov However, they are still susceptible to degradation under various conditions.

The N-O bond in an N-oxide is a point of potential chemical reactivity. It can be cleaved through reduction to yield the parent amine, in this case, Aripiprazole. wikipedia.orgresearchgate.net The stability of the N-oxide is also influenced by the electronic environment of the piperazine (B1678402) ring and the attached dichlorophenyl group. The electron-withdrawing nature of the dichlorophenyl group can impact the electron density at the N4-oxide nitrogen, thereby influencing its reactivity.

In the solid state, the stability of this compound would be expected to be greater than in solution, where it is more susceptible to interactions with solvents and other chemical species. liverpool.ac.uk The stability profile is typically assessed through forced degradation studies, which expose the compound to harsh conditions to identify potential degradation pathways. nih.gov

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C23H27Cl2N3O3 | wikipedia.org |

| Molecular Weight | 464.38 g/mol | wikipedia.org |

| CAS Number | 573691-11-9 | wikipedia.org |

| Appearance | Typically a solid | N/A |

Investigation of Degradation Pathways of this compound

The degradation of this compound can proceed through several potential pathways, primarily involving the N-oxide functional group. These pathways are typically investigated using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) to separate and identify the degradation products. acs.orgrsc.org

Potential Degradation Pathways:

Reduction: The most common degradation pathway for N-oxides is reduction back to the parent tertiary amine. In this case, this compound would be reduced to Aripiprazole. This can be initiated by reducing agents or under certain physiological conditions. researchgate.net

Rearrangement Reactions: Under thermal or photolytic stress, N-oxides can undergo rearrangement reactions. For instance, the Polonovski reaction can occur in the presence of acylating agents, leading to the formation of an enamine and a de-alkylation product. nih.gov

Oxidative Degradation: Although an oxide, further oxidation at other sites of the molecule or reactions initiated by oxidative species cannot be entirely ruled out, potentially leading to more complex degradation products. nih.gov

Table 2: Potential Degradation Products of this compound

| Degradation Pathway | Potential Product | Analytical Method for Detection |

| Reduction | Aripiprazole | HPLC, LC-MS |

| Rearrangement | De-alkylated piperazine derivatives | LC-MS/MS |

| Photodegradation | Complex mixture of photoproducts | HPLC, LC-MS |

Factors Influencing this compound Chemical Stability

The chemical stability of this compound is not absolute and is influenced by a variety of external factors.

Temperature: N-oxide compounds are generally less thermally stable than their parent amines and can undergo decomposition at elevated temperatures, typically starting around 120-150 °C. acs.org Thermal stress can provide the energy required for rearrangement reactions or cleavage of the N-O bond. Aripiprazole, the parent compound, is known to degrade with heat, suggesting that its N-oxide derivative would also be sensitive to thermal stress. acs.org

Light: Photostability is a significant concern for many pharmaceutical compounds. This compound is listed as a photodegradation impurity, indicating its susceptibility to degradation upon exposure to light. wikipedia.orgnih.gov Photolytic degradation can lead to the formation of a complex mixture of products through various photochemical reactions, including the formation of reactive oxaziridine (B8769555) intermediates. wur.nl

The stability of N-oxides can be significantly influenced by the pH of the solution. researchgate.net In acidic conditions, the N-oxide oxygen can be protonated, which may affect its reactivity and degradation kinetics. Some N-oxides show increased degradation in both acidic and alkaline media. researchgate.net The choice of solvent system is also critical, as the polarity and reactivity of the solvent can influence the stability of the dissolved N-oxide. liverpool.ac.uk

This compound, like other N-oxides, can react with various chemical species, which can affect its stability.

Reducing Agents: The N-oxide group is susceptible to reduction by common reducing agents, which would convert it back to Aripiprazole. wikipedia.org

Oxidizing Agents: While the nitrogen is already oxidized, interactions with strong oxidizing agents, such as peroxides, could potentially lead to further degradation of the molecule at other susceptible sites. nih.gov The presence of trace metals can also catalyze oxidative degradation. nih.gov

Other Pharmaceutical Excipients: Interactions with excipients used in pharmaceutical formulations can also impact stability. For example, excipients containing peroxide impurities could potentially promote the degradation of sensitive compounds like N-oxides. nih.gov

Table 3: Summary of Factors Affecting this compound Stability

| Factor | Effect on Stability | Potential Outcome |

| High Temperature | Decreased stability | Thermal decomposition, rearrangement |

| Light Exposure | Decreased stability | Photodegradation to various products |

| Acidic/Alkaline pH | pH-dependent degradation | Hydrolysis-promoted degradation |

| Reducing Agents | Decreased stability | Reduction to Aripiprazole |

| Oxidizing Agents | Potential for degradation | Formation of further oxidized products |

Analytical Methodologies for Aripiprazole N4 Oxide Research

Chromatographic Techniques for Separation and Quantification of Aripiprazole (B633) N4-Oxide

Chromatography stands as a cornerstone for the analytical examination of aripiprazole and its derivatives. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are among the most powerful and widely used techniques for this purpose. ipinnovative.com These methods offer the necessary resolution and sensitivity to distinguish between the parent drug and its various impurities and metabolites, including the N4-Oxide. ipinnovative.com

HPLC is a versatile and robust technique extensively applied in the pharmaceutical industry for the analysis of drug substances and products. ipinnovative.com Several HPLC methods have been developed for the determination of aripiprazole and its related compounds, with various approaches tailored to specific analytical needs. ipinnovative.com

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of aripiprazole and its impurities. ceon.rsnih.govijarmps.org This technique utilizes a nonpolar stationary phase and a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase.

A stability-indicating RP-HPLC method was developed to separate aripiprazole from its degradation products, including the N-oxide, which is formed under oxidative stress. ceon.rsceon.rsresearchgate.net This method allows for the effective separation and quantification of both aripiprazole and Aripiprazole N4-Oxide. ceon.rsceon.rs The identity of the N-oxide peak can be confirmed by comparing its retention time and UV spectrum with that of a reference standard. ceon.rs

Several studies have detailed the development and validation of RP-HPLC methods for aripiprazole. For instance, one method employed a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724). ijarmps.org Another study utilized a C8 column with a mobile phase of acetonitrile and ammonium (B1175870) acetate (B1210297) buffer. nih.gov The choice of column and mobile phase composition is critical for achieving optimal separation.

The following table summarizes the parameters of a developed RP-HPLC method for the determination of aripiprazole and its degradation products:

| Parameter | Value |

| Column | C18 |

| Mobile Phase | Phosphate Buffer (0.02M) : Acetonitrile (48:52 v/v, pH 2.80) ijarmps.org |

| Flow Rate | 1.0 ml/min ijarmps.org |

| Detection Wavelength | 248 nm ijarmps.org |

| Retention Time (Aripiprazole) | 3.645 min ijarmps.org |

For compounds that are highly polar or ionic, such as N-oxides, ion-pair chromatography can be a valuable tool to enhance retention and improve separation on reversed-phase columns. akjournals.com This technique involves adding an ion-pairing reagent to the mobile phase, which forms a neutral ion pair with the charged analyte, thereby increasing its hydrophobicity and interaction with the stationary phase.

A sensitive and reproducible ion-pair RPLC method was developed for the determination of aripiprazole and nine of its impurities, which exhibit significant differences in polarity. akjournals.com This method utilized a phosphate buffer at pH 3.0 containing sodium pentanesulfonate as the ion-pairing reagent. akjournals.com The use of an ion-pairing agent was found to be crucial for achieving acceptable separation of all compounds. akjournals.com

The development of such methods often involves a systematic optimization of various parameters, including the type and concentration of the ion-pairing reagent, the pH of the mobile phase, and the organic modifier content. akjournals.com

When analyzing complex mixtures containing compounds with a wide range of polarities, such as aripiprazole and its various impurities and degradation products, isocratic elution (constant mobile phase composition) may not provide adequate separation within a reasonable time. researchgate.net In such cases, gradient elution, where the mobile phase composition is changed during the analysis, is employed to enhance separation efficiency. akjournals.comresearchgate.net

Gradient elution methods have been successfully applied to the analysis of aripiprazole and its related substances, including the N-oxide. akjournals.comresearchgate.net By gradually increasing the proportion of the organic solvent in the mobile phase, less retained compounds are eluted early, while more strongly retained compounds are eluted later, resulting in better resolution and sharper peaks for all analytes. researchgate.net

For example, a gradient RRLC method was developed for the estimation of aripiprazole and its related impurities, including the N-Oxide. nirmauni.ac.in The method utilized a gradient system with a buffer and acetonitrile as the mobile phase, allowing for the separation of all compounds of interest. nirmauni.ac.in Another gradient HPLC method successfully separated aripiprazole from a larger number of impurities, demonstrating the power of this technique for complex separations. researchgate.net

An example of a gradient program for the separation of aripiprazole and its impurities is as follows:

| Time (min) | % Mobile Phase B (Acetonitrile) |

| 0 | 28 |

| 10 | 30 |

| 40 | 40 |

| 50 | 63 |

| 60 | 63 |

| 61 | 28 |

This table is based on a published method and illustrates a typical gradient profile. akjournals.com

Ultra-performance liquid chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed compared to conventional HPLC. nih.govijpsonline.com UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for faster separations without sacrificing efficiency. nih.gov

UPLC methods have been developed and validated for the determination of aripiprazole, demonstrating significant advantages over HPLC in terms of analysis time and sensitivity. nih.govijpsonline.com For instance, a comparative study showed that a UPLC method for aripiprazole had a total analysis time of 3.0 minutes, compared to 10.0 minutes for the corresponding HPLC method. nih.gov The UPLC method also exhibited much higher sensitivity. nih.gov

The application of UPLC in N-oxide research allows for the rapid and sensitive quantification of this compound, which is particularly beneficial in high-throughput screening and detailed pharmacokinetic studies.

The following table compares key parameters of a developed HPLC and UPLC method for aripiprazole analysis:

| Parameter | HPLC | UPLC |

| Column | C8 (250x4.0 mm, 5 µm) nih.gov | C8 (50x2.1mm, 1.7 µm) nih.gov |

| Flow Rate | 1.0 ml/min nih.gov | 0.250 ml/min nih.gov |

| Injection Volume | 20 µl nih.gov | 5 µl nih.gov |

| Total Analysis Time | 10.0 min nih.gov | 3.0 min nih.gov |

While HPLC and UPLC are the predominant techniques, other chromatographic methods can also be employed for the isolation and analysis of N-oxides. These methods may be used for specific purposes, such as preparative isolation or as complementary analytical techniques.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. humanjournals.com This technique is particularly useful for the identification and structural elucidation of unknown impurities and degradation products, including N-oxides. humanjournals.com

Ion-Pair Chromatography Applications in N-Oxide Analysis

Ultra-Performance Liquid Chromatography (UPLC) in N-Oxide Research

Spectroscopic Characterization and Detection of this compound

Spectroscopic methods form the cornerstone of analytical efforts to characterize this compound, providing critical information on its electronic structure, molecular weight, and the arrangement of its atoms.

UV/Visible spectrophotometry is a fundamental technique for the quantification of aripiprazole and its related compounds, often used in quality control and stability studies. While specific UV/Visible spectrophotometric data for this compound is not extensively detailed in isolation, information can be inferred from studies on aripiprazole and its impurities.

Aripiprazole itself exhibits a characteristic absorption maximum (λmax) at approximately 218 nm. caymanchem.com Methods for the determination of aripiprazole have been developed using UV spectrophotometry, with linearity observed in concentration ranges such as 2-10 µg/mL and 5-30 µg/mL. scispace.comnih.gov For instance, one method established a calibration curve for aripiprazole at 219 nm in methanol (B129727). scispace.com Another study utilized a multivariate technique with measurements at multiple wavelengths around the 255 nm absorption maxima of aripiprazole. nih.gov

The detection and quantification of this compound as an impurity or degradant would typically be part of a broader chromatographic method, such as HPLC, with UV detection. akjournals.com In such methods, the UV detector would be set at a wavelength suitable for detecting both aripiprazole and its N-oxide, often around 215 nm or 220 nm. akjournals.comrsc.org The quantification would be based on the peak area response in the chromatogram, correlated to a standard of known concentration. While direct spectrophotometric analysis of the isolated N-oxide is less common in routine analysis, its UV absorbance characteristics are essential for its detection in these hyphenated techniques.

Mass spectrometry is an indispensable tool for the definitive identification and precise quantification of this compound. Its high sensitivity and specificity allow for the analysis of complex mixtures and the elucidation of chemical structures.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QToF-MS) are powerful techniques for identifying degradation products, including N-oxides. humanjournals.comeurjchem.com Studies on the forced degradation of aripiprazole have shown that it is susceptible to oxidation, leading to the formation of impurities like Aripiprazole N-oxide. eurjchem.comresearchgate.netresearchgate.net

LC-QToF-MS, with its high mass accuracy, enables the determination of the elemental composition of unknown impurities and their fragments. eurjchem.comresearchgate.net In one study, aripiprazole tablets were subjected to various stress conditions, and the resulting degradation products were analyzed. eurjchem.com Aripiprazole was found to be unstable under thermal and peroxide degradation conditions, and the structures of the resulting impurities were proposed based on their fragmentation patterns. eurjchem.com This approach is crucial for identifying potential degradants like this compound that may arise during manufacturing or storage. LC-MS/MS methods have also been developed for the simultaneous quantification of aripiprazole and its metabolites in biological fluids, demonstrating the technique's utility in pharmacokinetic studies. ijpsonline.comresearchgate.net

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are critical for confirming the elemental composition of a molecule and thus its structure. For this compound, HRMS can definitively confirm its molecular formula as C₂₃H₂₇Cl₂N₃O₃. caymanchem.compharmaffiliates.com

The fragmentation pattern observed in the mass spectrum provides further structural information. For instance, in the analysis of aripiprazole and its impurities, characteristic fragment ions are observed. humanjournals.com While specific fragmentation data for this compound is not detailed in the provided context, the general approach would involve identifying the molecular ion peak and analyzing the daughter ions produced upon fragmentation. This pattern would be compared with the expected fragmentation of the proposed N-oxide structure. The high resolving power of HRMS is essential for distinguishing between ions with very close mass-to-charge ratios, ensuring accurate spectral analysis. umb.edu

Table 1: Molecular Information for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₂₇Cl₂N₃O₃ caymanchem.compharmaffiliates.com |

| Molecular Weight | 464.4 g/mol caymanchem.com |

| CAS Number | 573691-09-5 caymanchem.com |

For the parent compound, aripiprazole, detailed ¹H and ¹³C NMR data have been reported, allowing for the assignment of all proton and carbon signals. blogspot.comrsc.org The formation of the N-oxide at the N4 position of the piperazine (B1678402) ring would induce characteristic changes in the NMR spectrum. Specifically, the protons and carbons in the vicinity of the N-oxide functional group would experience a significant downfield shift in their chemical shifts due to the deshielding effect of the oxygen atom. By comparing the NMR spectra of aripiprazole and this compound, these specific shifts would provide definitive evidence for the location of the N-oxide group. Two-dimensional NMR techniques, such as COSY and HSQC, would further aid in the complete assignment of the N-oxide's structure.

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of aripiprazole shows characteristic absorption bands for its various functional groups. blogspot.comnih.govprimescholars.com For instance, the N-H stretching of the carbostyril group and the C=O stretching are readily identifiable. blogspot.com

The introduction of the N-oxide functional group in this compound would give rise to a characteristic N-O stretching vibration. This band typically appears in the region of 950-970 cm⁻¹ for aliphatic amine oxides. The presence of this new absorption band, alongside the other characteristic bands of the aripiprazole structure, would serve as strong evidence for the formation of the N-oxide. The potassium bromide (KBr) pellet method is a common technique for obtaining the IR spectrum of solid samples like this compound. nih.gov

Table 2: List of Compounds

| Compound Name |

|---|

| Aripiprazole |

| This compound |

| Dehydroaripiprazole |

| N-bromosuccinimide |

LC-MS/MS and LC-QToF-MS in Degradation Product Identification of N-Oxides

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (Inferred for comprehensive characterization)

Electrochemical Methods for this compound Related Studies

Electrochemical techniques offer a sensitive and cost-effective approach for the analysis of electroactive molecules like aripiprazole. semanticscholar.org The insights gained from these methods, particularly concerning the oxidation of aripiprazole, are valuable for understanding the potential formation pathways of its N-oxide derivative.

Voltammetric Studies of Aripiprazole Oxidation and Potential Relevance to N-Oxide Formation

Voltammetric studies have been instrumental in elucidating the electrochemical oxidation behavior of aripiprazole. These studies typically involve applying a varying potential to an electrode and measuring the resulting current, which provides information about the redox properties of the analyte.

Research has shown that aripiprazole undergoes oxidation at different types of electrodes, including glassy carbon electrodes (GCEs) and modified carbon paste electrodes. nih.govtubitak.gov.tr For instance, on a GCE, aripiprazole exhibits a quasi-reversible, adsorption-controlled oxidation peak at approximately +1.15 V versus Ag/AgCl in a Britton-Robinson buffer at pH 4.0. nih.govnih.gov The oxidation process is influenced by pH, with the peak potential shifting to less positive values as the pH increases from 2.0 to 5.0. nih.gov

In another study, an aluminium oxide nanoparticles modified carbon paste electrode was used, where aripiprazole showed an irreversible anodic peak at +1.17 V in a pH 1.8 Britton-Robinson buffer solution. semanticscholar.orgtubitak.gov.trnih.gov The oxidation at this modified electrode was found to be an irreversible and adsorption-controlled process. nih.gov The use of a boron-doped diamond electrode (BDDE) also demonstrated an irreversible and adsorption-controlled oxidation process for aripiprazole. bohrium.com

The oxidation of aripiprazole, as observed in these voltammetric studies, is directly relevant to the formation of this compound. The "N-oxide" designation indicates the oxidation of a nitrogen atom within the aripiprazole molecule. A forced degradation study confirmed that aripiprazole degrades under oxidative conditions to form the N-oxide. ceon.rsceon.rs The electrochemical oxidation of the piperazine nitrogen in the aripiprazole structure is a plausible mechanism for the formation of this compound. Therefore, understanding the conditions and potentials at which aripiprazole is oxidized provides critical insights into the formation of this metabolite and impurity.

Table 1: Voltammetric Studies of Aripiprazole Oxidation

| Electrode Type | Voltammetric Technique | pH | Oxidation Peak Potential (V vs. Ag/AgCl) | Nature of Electrode Process | Reference |

|---|---|---|---|---|---|

| Glassy Carbon Electrode (GCE) | Cyclic Voltammetry (CV) | 4.0 | +1.15 | Quasi-reversible, adsorption-controlled | nih.govnih.gov |

| Aluminium Oxide Nanoparticles Modified Carbon Paste Electrode | Square-wave Anodic Adsorptive Stripping Voltammetry (SWAAdSV) | 1.8 | +1.17 | Irreversible, adsorption-controlled | tubitak.gov.trnih.gov |

| Boron-Doped Diamond Electrode (BDDE) | Cyclic Voltammetry (CV) | 3.0 | Not specified | Irreversible, adsorption-controlled | bohrium.com |

Method Validation and Research Quality Assurance for this compound Assays

The validation of analytical methods is a critical requirement for ensuring the quality and reliability of data in pharmaceutical analysis. For this compound, which is considered an impurity, robust and validated analytical methods are essential for its detection and quantification in bulk drug substances and pharmaceutical formulations. The validation process typically follows guidelines from the International Council for Harmonisation (ICH). akjournals.com

Specificity and Selectivity in Impurity and Metabolite Analysis

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. nih.gov In the context of this compound, this means the method must be able to distinguish and quantify the N-oxide without interference from aripiprazole itself or other related impurities. scholarsresearchlibrary.comresearchgate.net

Several stability-indicating HPLC methods have been developed that demonstrate specificity for aripiprazole and its impurities, including those formed under forced degradation conditions. ceon.rsscholarsresearchlibrary.com For example, a developed RP-HPLC method was able to separate aripiprazole from its degradation products, with the N-oxide being a confirmed degradation product under oxidative stress. ceon.rsceon.rs The specificity of these methods is often confirmed by injecting individual impurities and ensuring there is no interference with the main analyte peak, with a resolution of at least 2.0 between adjacent peaks. scholarsresearchlibrary.com Peak purity tests using a photodiode array (PDA) detector are also employed to confirm the homogeneity of the analyte peak in the presence of degradants. scholarsresearchlibrary.comjocpr.com

Accuracy, Precision, Linearity, and Detection/Quantification Limits

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the impurity (this compound) is spiked into a sample and the percentage recovery is calculated. For aripiprazole and its impurities, accuracy studies have shown recovery values typically ranging from 96.5% to 104.6%. ceon.rs In one study, the recovery for various impurities was found to be between 100.87% and 103.68%. scholarsresearchlibrary.com

Precision of an analytical method expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For aripiprazole impurity analysis, the RSD for precision studies is generally expected to be low. For instance, in one method, the RSD for the area in the related substance method precision study was within 1.49%, and for intermediate precision, it was 1.21%. scholarsresearchlibrary.com Another study reported intra-day and inter-day precision with %CV ranging from 0.65% to 5.01% and 1.79% to 4.63%, respectively. nih.gov

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. For impurity quantification, linearity is established over a range of concentrations, typically from the limit of quantification (LOQ) to about 120% of the specification limit for the impurity. A good correlation coefficient (r²), typically greater than 0.99, is required. scholarsresearchlibrary.com For aripiprazole impurities, linearity has been established with correlation coefficients above 0.995. scholarsresearchlibrary.com

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. jocpr.com These limits are crucial for impurity analysis. For aripiprazole impurities, LOD and LOQ have been established at low levels, for example, 0.01% and 0.02% respectively, relative to the analyte concentration. scholarsresearchlibrary.com Another study reported LOD and LOQ values for aripiprazole impurities ranging from 0.015 µg/mL to 0.034 µg/mL for LOD and 0.04 µg/mL to 0.101 µg/mL for LOQ. ajrconline.org

Table 2: Summary of Method Validation Parameters for Aripiprazole and its Impurities

| Parameter | Typical Acceptance Criteria/Findings | References |

|---|---|---|

| Specificity | Resolution between peaks > 2.0; No interference from placebo or other degradants. | nih.govscholarsresearchlibrary.com |

| Accuracy | Recovery typically between 95% and 105%. | ceon.rsscholarsresearchlibrary.com |

| Precision | RSD < 2% for assay; RSD for impurities may be higher but within acceptable limits. | scholarsresearchlibrary.comnih.gov |

| Linearity | Correlation coefficient (r²) > 0.99. | scholarsresearchlibrary.com |

| LOD | Established at low µg/mL or percentage levels (e.g., 0.01%). | scholarsresearchlibrary.comajrconline.org |

| LOQ | Established at low µg/mL or percentage levels (e.g., 0.02%). | scholarsresearchlibrary.comajrconline.org |

Robustness Studies in Analytical Method Development

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. scholarsresearchlibrary.com For HPLC methods, these parameters can include changes in mobile phase composition, pH, flow rate, and column temperature. akjournals.comscholarsresearchlibrary.com

In the development of analytical methods for aripiprazole and its impurities, robustness is evaluated by making small changes to the experimental conditions and observing the effect on the results, such as the resolution between peaks. scholarsresearchlibrary.com For a validated method, the resolution should remain greater than 2.0 under these varied conditions, confirming the method's robustness. scholarsresearchlibrary.com One study demonstrated robustness by altering the mobile phase composition, pH, and flow rate, and found that the method was unaffected by these small changes. scholarsresearchlibrary.com Another study tested robustness by varying column temperature, buffer pH, and concentrations of mobile phase components. akjournals.com

Role and Significance of Aripiprazole N4 Oxide As a Pharmaceutical Impurity in Research

Identification and Characterization of Aripiprazole (B633) N4-Oxide as a Recognized Impurity

Aripiprazole N4-Oxide is a known metabolite and degradation product of aripiprazole. caymanchem.comceon.rs It is formed through oxidation, a process that can occur during synthesis, storage, or even within the body after administration. ceon.rs Specifically, it is identified as a product of oxidative degradation. The European Pharmacopoeia lists it as Impurity F. ceon.rssigmaaldrich.com

The chemical structure of this compound is 7-[4-[4-(2,3-Dichlorophenyl)-1-oxidopiperazin-1-yl]butoxy]-3,4-dihydroquinolin-2(1H)-one. sigmaaldrich.compharmaffiliates.com Its formation involves the oxidation of the nitrogen atom in the piperazine (B1678402) ring of the aripiprazole molecule. ceon.rs

Various analytical techniques are employed to identify and characterize this impurity. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) are powerful tools for separating and identifying this compound from the active pharmaceutical ingredient (API) and other related substances. akjournals.comresearchgate.net Forced degradation studies, where the drug substance is subjected to stress conditions like oxidation, are instrumental in confirming the identity of degradation products like the N-oxide. ceon.rs

Key Identification and Characterization Data for this compound:

| Parameter | Details | Source |

|---|---|---|

| Chemical Name | 7-[4-[4-(2,3-Dichlorophenyl)-1-oxidopiperazin-1-yl]butoxy]-3,4-dihydroquinolin-2(1H)-one | sigmaaldrich.compharmaffiliates.com |

| Synonyms | Aripiprazole Impurity F, Aripiprazole N1-Oxide | caymanchem.comsigmaaldrich.com |

| CAS Number | 573691-09-5 | sigmaaldrich.compharmaffiliates.com |

| Molecular Formula | C23H27Cl2N3O3 | sigmaaldrich.compharmaffiliates.com |

| Molecular Weight | 464.38 g/mol | sigmaaldrich.compharmaffiliates.com |

| Formation Pathway | Oxidation of Aripiprazole | ceon.rs |

Impurity Profiling and Control Strategies in Aripiprazole Active Pharmaceutical Ingredient (API) Research

Impurity profiling is a critical aspect of pharmaceutical development, aimed at identifying and quantifying all potential impurities in an API. labmanager.com For aripiprazole, this includes process-related impurities from synthesis and degradation products like this compound. ceon.rs The goal is to ensure that the levels of these impurities are maintained below established safety thresholds. labmanager.com

Control strategies are implemented throughout the manufacturing process to minimize the formation of impurities. This involves optimizing reaction conditions, such as temperature and solvent choice, and employing purification techniques like crystallization to remove impurities from the final product. For instance, sequential recrystallization has been shown to be effective in reducing certain impurities in aripiprazole.

Analytical methods, primarily chromatography-based techniques like HPLC and UPLC, are central to impurity profiling and control. researchgate.netveeprho.com These methods must be validated to demonstrate their specificity, linearity, accuracy, and precision in quantifying aripiprazole and its impurities. researchgate.netscholarsresearchlibrary.com

Impurity Control Strategies for Aripiprazole API:

| Control Strategy | Description | Analytical Technique |

|---|---|---|

| Optimized Synthesis | Modifying reaction conditions (e.g., temperature, solvents) to minimize side reactions and impurity formation. | HPLC, LC-MS |

| Crystallization | Purifying the API by leveraging differences in solubility between aripiprazole and its impurities. | HPLC |

| In-process Controls | Monitoring the manufacturing process at critical steps to ensure impurity levels remain within acceptable limits. | HPLC, UPLC |

| Final Product Testing | Comprehensive analysis of the final API to confirm it meets the required purity specifications. | HPLC, UPLC, MS |

Stability-Indicating Methods for this compound Monitoring

A stability-indicating analytical method is one that can accurately and selectively quantify the drug substance in the presence of its degradation products, including impurities like this compound. researchgate.netajrconline.org The development of such methods is a regulatory requirement and is crucial for assessing the stability of a drug product over its shelf life. ajpaonline.com

For aripiprazole, several stability-indicating HPLC and UPLC methods have been developed and validated. researchgate.netajrconline.orgajpaonline.com These methods typically involve forced degradation studies where the drug is exposed to various stress conditions such as acid, base, oxidation, heat, and light. ceon.rsajpaonline.com The ability of the analytical method to separate the degradation products from the parent drug peak demonstrates its stability-indicating nature. ceon.rsresearchgate.net

These methods are then used in long-term stability studies to monitor the levels of this compound and other impurities under recommended storage conditions. ajpaonline.com This ensures that the drug product remains safe and effective throughout its expiration period. labmanager.com

Comparison of Stability-Indicating Methods for Aripiprazole: | Method | Column | Mobile Phase | Detection | Key Findings | | --- | --- | --- | --- | | RP-HPLC | Zorbax C18 | Gradient of 0.2% trifluoroacetic acid in water and methanol (B129727) | UV | Successfully separated aripiprazole from synthetic impurities and degradation products. researchgate.netscholarsresearchlibrary.com | | RP-HPLC | Phenomenex Luna® C18 | Gradient of phosphate (B84403) buffer (pH 3.0) and acetonitrile (B52724) | DAD at 215 nm | Determined nine aripiprazole impurities with differing polarities. akjournals.com | | RRLC | Hypersil gold, C18 | Isocratic mixture of Potassium Dihydrogen Phosphate, Triethylamine (pH 3.0), Acetonitrile, and Methanol | UV at 252nm | Rapid and selective method for determining aripiprazole and its intermediates. ajrconline.org |

Research into Regulatory Aspects and Quality Standards for N-Oxide Impurities (e.g., ICH guidelines for analytical method development)

The control of impurities in pharmaceutical products is governed by stringent regulatory guidelines established by international bodies like the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). labmanager.comtentaconsult.com The ICH Q3A and Q3B guidelines provide a framework for identifying, qualifying, and setting limits for impurities in new drug substances and new drug products, respectively.

ICH Q2(R1) specifically outlines the validation requirements for analytical procedures used to test for impurities, ensuring they are fit for their intended purpose. labmanager.comich.org More recently, the ICH Q14 guideline on analytical procedure development and the revised Q2(R2) on validation of analytical procedures emphasize a more scientific and risk-based lifecycle management approach. tentaconsult.comgmp-compliance.org

For N-oxide impurities, which can sometimes be flagged as potentially mutagenic, the ICH M7 guideline on mutagenic impurities is of particular relevance. nih.gov This guideline recommends using computational (in silico) methods to predict mutagenicity and, if a risk is identified, controlling the impurity at very low levels. nih.gov Research is ongoing to better understand the mutagenic potential of specific N-oxide structures to refine these predictive models. nih.gov Regulatory agencies like the FDA and EMA have also issued specific guidance on the control of nitrosamine (B1359907) impurities, which shares some principles with the control of other potentially reactive impurities. nih.gov

Key ICH Guidelines for Impurity Control:

| Guideline | Title | Relevance to this compound |

|---|---|---|

| ICH Q2(R2) | Validation of Analytical Procedures | Provides a framework for validating the analytical methods used to detect and quantify this compound. tentaconsult.comgmp-compliance.org |

| ICH Q3A/B | Impurities in New Drug Substances/Products | Establishes thresholds for reporting, identifying, and qualifying impurities like this compound. |

| ICH Q14 | Analytical Procedure Development | Encourages a science and risk-based approach to developing robust analytical methods for impurity control. tentaconsult.comgmp-compliance.org |

| ICH M7 | Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk | Provides a framework for assessing the potential mutagenicity of impurities like N-oxides and establishing appropriate controls. nih.gov |

Biochemical and Molecular Research Contexts of Aripiprazole N4 Oxide

Enzymatic Formation Pathways in Preclinical Biological Systems

Detailed Investigation of Cytochrome P450-Mediated N-Oxidation Mechanisms in Liver Microsomes or Cell Lines

The formation of aripiprazole (B633) N-oxides is a key step in the metabolism of aripiprazole, a process primarily occurring in the liver. mdpi.com This biotransformation is mediated by the cytochrome P450 (CYP) superfamily of enzymes. mdpi.comnih.gov In vitro studies using human liver microsomes and recombinant CYP enzymes have identified CYP3A4 and CYP2D6 as the main isoforms responsible for the metabolism of aripiprazole. drugbank.comfda.govtandfonline.comfda.govcapes.gov.br These enzymes catalyze several reactions, including dehydrogenation, hydroxylation, and N-dealkylation. drugbank.comfda.govfda.gov

Specifically, N-oxidation, the chemical process that leads to the formation of N-oxide metabolites, is a crucial pathway. While the broader metabolism of aripiprazole involves multiple CYP enzymes, the N-oxidation to form metabolites like aripiprazole N-oxide is attributed to the action of CYP3A4 and CYP2D6. caymanchem.com The N-dealkylation of aripiprazole is also catalyzed by CYP3A4. drugbank.comfda.govfda.gov The activity of these enzymes is critical, as alterations in their function due to genetic polymorphisms or drug-drug interactions can affect the plasma concentrations of aripiprazole and its metabolites. capes.gov.br For instance, potent inhibitors of CYP3A4 (like ketoconazole) or CYP2D6 (like quinidine) can significantly increase aripiprazole exposure. fda.goveuropa.eu

The process of N-oxidation by CYP enzymes involves the transfer of an oxygen atom from molecular oxygen to the nitrogen atom of the aripiprazole molecule. mdpi.com This reaction is part of the phase I metabolism of drugs. The specific contribution of each CYP isoform to the formation of different N-oxide isomers in liver microsomes can be determined through experiments with selective chemical inhibitors and recombinant enzymes expressing individual CYPs. nih.govnih.gov

Identification and Characterization of Specific N-Oxide Metabolites and Isomers in Biological Matrices

Several N-oxide metabolites of aripiprazole have been identified and characterized in various biological matrices. The primary N-oxide metabolites include Aripiprazole-4-N-oxide, Aripiprazole-1-N-oxide, and Aripiprazole-1,4-di-N-oxide. researchgate.net

Aripiprazole-4-N-oxide: This metabolite is formed by the oxidation of the nitrogen atom at the 4-position of the piperazine (B1678402) ring. researchgate.netsynzeal.com Its chemical name is 7-[4-[4-(2,3-Dichlorophenyl)-4-oxido-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone. synzeal.com

Aripiprazole-1-N-oxide: This isomer results from the oxidation of the nitrogen atom at the 1-position of the piperazine ring. researchgate.net It is also referred to as 7-[4-[4-(2,3-dichlorophenyl)-1-oxido-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone. caymanchem.com

Aripiprazole-1,4-di-N-oxide: This metabolite is a product of the oxidation of both nitrogen atoms in the piperazine ring. researchgate.netmedchemexpress.commedchemexpress.com Its chemical name is 7-[4-[4-(2,3-Dichlorophenyl)-1,4-dioxido-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone.

The synthesis and characterization of these N-oxides have been detailed in scientific literature, providing reference standards for their identification in metabolic studies. researchgate.net These metabolites, along with others like dehydro-aripiprazole and hydroxylated derivatives, are part of the complex biotransformation pathway of aripiprazole. nih.govresearchgate.net

Cellular and Molecular Interactions of Aripiprazole N4-Oxide in Preclinical Models

Research on the Impact of Aripiprazole N-Oxide on Cellular Processes (e.g., oxidative stress responses in cell cultures)

Research into the specific cellular effects of aripiprazole N-oxides is less extensive than that of the parent compound. However, studies on aripiprazole itself provide a context for potential areas of investigation. Aripiprazole has been shown to protect liver cells from oxidative stress. nih.govcsic.es In studies using rat hepatoma Fao cells, pre-treatment with aripiprazole led to increased activity of antioxidant enzymes and upregulation of genes associated with the oxidative stress response when the cells were challenged with hydrogen peroxide (H₂O₂). nih.govcsic.es Specifically, aripiprazole treatment was associated with an upregulation of genes involved in the DNA damage response, such as Gadd45 and p21, which contributed to better cell survival under oxidative stress conditions. nih.govcsic.es

In contrast, some studies have indicated that aripiprazole can also induce oxidative stress. For example, in isolated mouse liver mitochondria and human blood cells, aripiprazole disrupted mitochondrial respiration, leading to the production of reactive oxygen species and lipid peroxidation. mdpi.com Other preclinical studies in rats have demonstrated a neuroprotective, antioxidant effect, with aripiprazole treatment reducing markers of oxidative stress and inflammation in the brain. mdpi.com

Given that aripiprazole N-oxides are significant metabolites, it is plausible that they could also modulate cellular processes like oxidative stress. Future research could directly examine the impact of this compound on these pathways in cell cultures to determine if it shares the protective or pro-oxidant properties observed with the parent drug. A study on Fao hepatoma cells found that long-term treatment with therapeutic doses of aripiprazole induced moderate oxidative stress. mdpi.com

Comparative Biochemical Studies with Parent Aripiprazole (e.g., metabolic stability studies in various biological systems)

Comparative studies have been conducted to evaluate the biochemical properties of aripiprazole and its metabolites, including N-oxides. These studies often focus on metabolic stability, which is a measure of how quickly a compound is metabolized by liver enzymes.

In one study, the metabolic stability of aripiprazole and a related N-oxide derivative was compared using parameters like half-life (t½) and intrinsic clearance (CLint). Aripiprazole N1-Oxide was found to have lower metabolic stability compared to aripiprazole, with a clearance rate approximately 2.3-fold higher, suggesting it is cleared more rapidly by the liver.

Table 1: Comparative Metabolic Stability of Aripiprazole and a Derivative

| Compound | t½ (min) | CLint (µL/min/mg) | Fold Difference vs. Aripiprazole |

|---|---|---|---|

| Aripiprazole | 45.2 | 12.3 | 1.0 (Reference) |

| Compound 10 (Aripiprazole N1-Oxide) | 28.7 | 28.4 | ~2.3-fold higher |

Data sourced from a study on metabolic stability.

These findings highlight how structural modifications, such as N-oxidation, can significantly alter the pharmacokinetic properties of aripiprazole.

Theoretical and Computational Studies of this compound

While specific theoretical and computational studies focusing solely on this compound are not widely available in the public domain, computational methods have been applied to the parent compound, aripiprazole. These studies provide a framework for how this compound could be investigated in the future.

For instance, theoretical calculations using density functional theory (DFT) and Hartree-Fock (HF) methods have been employed to understand the electronic molecular parameters of aripiprazole. electrochemsci.org Such studies can help elucidate the mechanism of action and interaction with biological targets. electrochemsci.org Monte Carlo simulations have also been used to model the adsorption of aripiprazole on surfaces, which can be relevant for understanding its interactions in biological systems. electrochemsci.org

Electrochemical and computational studies have also been used to investigate the behavior of aripiprazole, for example, its oxidation potential. nih.gov These approaches could be extended to this compound to predict its electrochemical properties and potential interactions. Furthermore, computational docking studies could be performed to compare the binding affinity of this compound to dopamine (B1211576) and serotonin (B10506) receptors with that of the parent drug, aripiprazole. drugbank.com

Table 2: List of Compounds

| Compound Name | |

|---|---|

| Aripiprazole | nih.gov |

| This compound | synzeal.com |

| Aripiprazole-1-N-oxide | researchgate.net |

| Aripiprazole-1,4-di-N-oxide | researchgate.net |

| Dehydro-aripiprazole | nih.gov |

| Ketoconazole | fda.goveuropa.eu |

| Quinidine | fda.goveuropa.eu |

Molecular Modeling and Simulation of N-Oxidation Processes

Molecular modeling and simulation techniques, particularly molecular dynamics (MD) simulations and docking, are indispensable for elucidating the mechanisms of drug metabolism by cytochrome P450 enzymes. While specific simulation studies detailing the N-oxidation of aripiprazole to this compound are not extensively published, the established methodologies for modeling CYP-mediated metabolism provide a clear framework for how such investigations are conducted. researchgate.netacs.org

The process begins with molecular docking, where the aripiprazole molecule is computationally placed into the active site of the relevant CYP enzyme, such as CYP3A4 or CYP2D6. nih.govresearchgate.net The goal is to identify the most probable binding orientation(s) (poses) of the substrate that would facilitate the N-oxidation reaction. These docking studies are guided by the crystal structure of the enzyme and known substrate recognition sites (SRSs).

Following docking, molecular dynamics simulations are employed to study the dynamic behavior of the aripiprazole-CYP enzyme complex over time. acs.org MD simulations solve Newton's equations of motion for the atoms in the system, providing insight into the stability of the binding pose, the flexibility of both the substrate and the enzyme's active site, and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that hold the substrate in place. For N-oxidation to occur, the target nitrogen atom (N4 of the piperazine ring) must be positioned in close proximity to the enzyme's reactive ferryl-oxo species (Compound I), typically within 4-5 Å.

| Step | Technique | Objective | Typical Output |

|---|---|---|---|

| 1. System Preparation | Homology Modeling / X-ray Crystallography | Obtain a high-resolution 3D structure of the human CYP enzyme (e.g., CYP3A4). | Protein Data Bank (PDB) file of the enzyme structure. |

| 2. Substrate Docking | Molecular Docking (e.g., AutoDock, GOLD) | Predict the binding pose(s) of aripiprazole within the CYP active site. | Binding affinity scores (e.g., kcal/mol) and coordinates of the docked ligand. |

| 3. System Solvation & Equilibration | Molecular Dynamics (MD) Software (e.g., GROMACS, AMBER) | Prepare the enzyme-ligand complex in a simulated physiological environment (water, ions). | An equilibrated system ready for production simulation. |

| 4. Production Simulation | Molecular Dynamics (MD) Simulation | Simulate the dynamic movement of the complex over nanoseconds to microseconds. | Trajectory files showing atomic motion, interaction energies, and conformational changes. |

| 5. Trajectory Analysis | Analysis Tools | Analyze the distance between the target nitrogen and the heme iron, binding stability (RMSD), and key interactions. | Probability distributions of key distances/angles, identification of stable binding poses conducive to oxidation. |

Quantum Chemical Calculations of this compound Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), offer a powerful means to investigate the intrinsic electronic structure, stability, and reactivity of a molecule without the influence of its environment. plos.org Such calculations are critical for understanding how the formation of the N-oxide functional group alters the properties of the parent aripiprazole molecule. While specific DFT studies on this compound are not prominent in the literature, the methodology is well-established for aripiprazole and its other metabolites. researchgate.netelectrochemsci.orgresearchgate.net

A primary step in a quantum chemical study is geometry optimization. This process calculates the lowest energy arrangement of the atoms, providing precise data on bond lengths, bond angles, and dihedral angles. For this compound, this would reveal how the introduction of the oxygen atom on the N4 nitrogen affects the geometry of the piperazine ring and its connection to the rest of the molecule.

Once the geometry is optimized, a range of electronic properties can be calculated:

Atomic Charges: Methods like Mulliken population analysis can be used to calculate the partial charge on each atom. This would show how the highly electronegative oxygen atom in the N-oxide group redistributes electron density across the molecule, influencing its polarity and intermolecular interactions.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting how the metabolite will interact with biological targets or other molecules.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

These calculations provide fundamental insights into the chemical nature of this compound, helping to predict its stability, potential for further metabolism, and interactions with biological systems.

Future Directions and Emerging Research Avenues for Aripiprazole N4 Oxide

Development of Advanced Analytical Techniques for Comprehensive N-Oxide Profiling

The accurate and sensitive detection of aripiprazole (B633) and its metabolites, including N-oxides, is crucial for understanding its metabolic profile. humanjournals.comresearchgate.net While existing methods like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) have been foundational, future research is geared towards developing more sophisticated analytical techniques for a comprehensive profiling of N-oxides. humanjournals.comresearchgate.netceon.rs

Future endeavors will likely focus on the refinement of ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods. humanjournals.com These techniques offer enhanced separation efficiency and sensitivity, which are critical for distinguishing between structurally similar N-oxide isomers and quantifying them at low concentrations in biological matrices. humanjournals.com The development of novel stationary phases for liquid chromatography that provide better resolution of polar compounds like N-oxides is another promising area.

Furthermore, the application of high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QToF) mass spectrometry, is expected to become more widespread. humanjournals.com HRMS provides highly accurate mass measurements, which aids in the confident identification of unknown metabolites and degradation products, including various N-oxide species. humanjournals.com Coupling these advanced separation and detection techniques with innovative sample preparation methods, like solid-phase extraction (SPE) with novel sorbents, will be key to achieving the low limits of quantification needed for detailed pharmacokinetic and metabolism studies. humanjournals.com

| Analytical Technique | Application in N-Oxide Profiling | Potential Advancements |

| RP-HPLC | Quantitative analysis of aripiprazole and its known impurities. ceon.rs | Development of new columns with improved selectivity for polar N-oxides. |

| UHPLC-MS/MS | High-sensitivity quantification in biological samples like plasma and brain tissue. humanjournals.com | Miniaturization and automation for high-throughput screening. |

| GC-MS | Detection in plasma, often requiring derivatization. humanjournals.com | Improved derivatization techniques to enhance volatility and thermal stability of N-oxides. |

| Capillary Electrophoresis | Separation of charged species, offering an alternative to LC methods. researchgate.net | Integration with MS for enhanced identification capabilities. |

| QToF Mass Spectrometry | Structural elucidation of unknown impurities and metabolites. humanjournals.com | Application in metabolomics to create comprehensive maps of aripiprazole biotransformation. |

In-Depth Mechanistic Studies of N-Oxide Formation and Degradation

Future research will likely employ a combination of in vitro and in silico approaches to elucidate these mechanisms. Studies using recombinant human CYP enzymes can pinpoint the specific isoforms responsible for N-oxidation. This can be complemented by computational docking and molecular dynamics simulations to model the interaction between aripiprazole and the active sites of these enzymes, providing insights into the structural determinants of N-oxide formation.

Understanding the degradation pathways of Aripiprazole N4-Oxide is equally important. N-oxides can be susceptible to reduction back to the parent amine, a process that can be influenced by various physiological factors. Investigating the enzymes and conditions that facilitate this reduction is crucial for a complete understanding of the metabolite's pharmacokinetic profile and its potential to act as a reservoir for the parent drug. Forced degradation studies under various stress conditions (e.g., oxidative, thermal, photolytic) will also be essential to identify potential degradation products and assess the stability of this compound. ceon.rs A study has shown that under oxidative conditions, aripiprazole degrades to its N-oxide form. ceon.rs

Research into Stereochemistry and Isomeric Forms of Aripiprazole N-Oxides

The formation of an N-oxide at the N4 position of the piperazine (B1678402) ring in aripiprazole introduces a new chiral center, leading to the possibility of stereoisomers. The biological activity and pharmacokinetic properties of these stereoisomers can differ significantly. Therefore, a critical area for future research is the investigation of the stereochemistry of Aripiprazole N-oxides.

This will necessitate the development of stereoselective analytical methods, such as chiral chromatography, to separate and quantify the individual enantiomers of this compound. Once isolated, the distinct pharmacological and toxicological profiles of each isomer can be characterized. This includes assessing their binding affinities for dopamine (B1211576) and serotonin (B10506) receptors, as well as their metabolic stability.

Furthermore, research should also focus on other potential isomeric forms, such as the Aripiprazole N1-Oxide and the Aripiprazole-1,4-di-N-oxide. researchgate.net A comprehensive understanding of the formation and disposition of all possible N-oxide isomers is essential for a complete picture of aripiprazole's metabolism and its clinical implications.

| Isomeric Form | Significance in Research |

| This compound | A known metabolite and impurity of aripiprazole. synzeal.comveeprho.com |

| Aripiprazole N1-Oxide | Another potential N-oxide metabolite. researchgate.net |

| Aripiprazole-1,4-di-N-oxide | A di-N-oxide derivative that could be formed through further oxidation. researchgate.net |

Exploration of this compound in Advanced Pharmaceutical Manufacturing Research

This compound is not only a metabolite but also a potential impurity in the synthesis of aripiprazole. veeprho.com As such, it plays a significant role in pharmaceutical manufacturing and quality control. Future research in this area will likely focus on several key aspects.

One area of exploration is the development of more efficient and selective synthetic methods to produce this compound as a reference standard for analytical purposes. synzeal.com This will aid in the accurate quantification of this impurity in bulk drug substance and finished pharmaceutical products.

Furthermore, a deeper understanding of the conditions that lead to the formation of this compound during the manufacturing process and storage is crucial for developing effective control strategies. This involves studying the impact of factors such as temperature, light, and oxidizing agents on the stability of aripiprazole. The insights gained from these studies will be invaluable for optimizing manufacturing processes and ensuring the quality and safety of aripiprazole-containing medications.